

Disulfoton: A Comprehensive Technical Guide to its Environmental Transport and Partitioning

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Compound of Interest

Compound Name: Disulfoton

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Introduction

Disulfoton is a selective, systemic organophosphate insecticide and acaricide, primarily effective against sucking insects.[1] Despite its agricultural applications, its physicochemical properties govern its movement and persistence in the environment, posing potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth analysis of the transport and partitioning of **disulfoton** in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Although its use has been canceled in the United States since 2009, understanding its environmental fate remains crucial for assessing legacy contamination and for the environmental risk assessment of other pesticides with similar characteristics.[2]

Physicochemical Properties of Disulfoton

The environmental behavior of **disulfoton** is dictated by its inherent physical and chemical properties. It is a yellowish, oily liquid with a characteristic sulfur odor.[1][3] Key properties influencing its transport and partitioning are summarized in the table below.

Property	Value	Reference
Molecular Weight	274.405 g/mol	[4][5]
Water Solubility	25 mg/L at 20°C	[2][4]
Vapor Pressure	9.75×10^{-5} mm Hg at 25°C	[2][4]
Henry's Law Constant	2.2×10^{-6} atm-m ³ /mol at 25°C	[2][3][4]
Log K _{ow} (Octanol-Water Partition Coefficient)	4.02	[3][4]
K _{oc} (Soil Organic Carbon-Water Partitioning Coefficient)	600 - 2,612 L/kg	[2][6]

Environmental Transport and Partitioning

Disulfoton's journey through the environment is a complex interplay of its properties and the characteristics of the surrounding media.

Atmospheric Transport

With a vapor pressure of 9.75×10^{-5} mm Hg at 25°C, **disulfoton** can exist in the atmosphere in both vapor and particulate phases.[2][3] The vapor phase is expected to be the dominant form.[2] While its estimated atmospheric half-life due to reaction with hydroxyl radicals is short (approximately 3 hours), evidence suggests that **disulfoton** can undergo long-range atmospheric transport, having been detected hundreds of kilometers from its point of application.[2][4] Wet deposition, facilitated by its water solubility of 25 mg/L, is a removal mechanism from the atmosphere.[2][6]

Transport in Water

The movement of **disulfoton** in aquatic systems is influenced by several factors. Its Henry's Law constant of 2.2×10^{-6} atm-m³/mol indicates that volatilization from water surfaces will be a slow process.[2][3] **Disulfoton**'s moderate to strong adsorption to suspended solids and sediments, as indicated by its K_{oc} values ranging from 600 to 2,612, is a significant transport mechanism within water bodies.[2][6] Runoff from treated agricultural fields is another major

route of entry into surface waters, with **disulfoton** being transported primarily in the dissolved phase due to its water solubility.[2]

Transport in Soil

In the soil compartment, **disulfoton**'s fate is governed by adsorption, leaching, and volatilization. The K_{oc} values suggest moderate to strong adsorption to soil organic matter, which can limit its mobility.[2][3] However, some of its degradation products are more mobile and can leach into deeper soil layers, potentially reaching groundwater.[1][2] Leaching is more pronounced in soils with low organic matter and clay content.[2] Volatilization from moist soil surfaces can occur, but it is expected to be attenuated by adsorption to soil particles.[3]

Partitioning Behavior

The partitioning of **disulfoton** between different environmental phases determines its concentration and potential for exposure to organisms.

Soil-Water Partitioning

The soil-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_{oc}) are critical parameters for predicting **disulfoton**'s mobility in soil. The wide range of reported K_{oc} values (600-2,612 L/kg) highlights the importance of soil composition, particularly organic carbon content, in controlling its sorption.[2][6] Higher organic carbon content leads to stronger adsorption and reduced leaching potential.

Water-Sediment Partitioning

In aquatic environments, **disulfoton** partitions between the water column and sediments. Its tendency to adsorb to particulate matter means that a significant fraction of the compound can accumulate in bottom sediments, acting as a long-term reservoir.[2]

Bioconcentration and Bioaccumulation

Disulfoton has a high potential for bioconcentration in aquatic organisms, as indicated by a bioconcentration factor (BCF) of 450.[3] This means that organisms can accumulate **disulfoton** to concentrations significantly higher than that in the surrounding water. The lipophilic nature of **disulfoton**, reflected in its high $\log K_{ow}$ of 4.02, drives this process.[3][4]

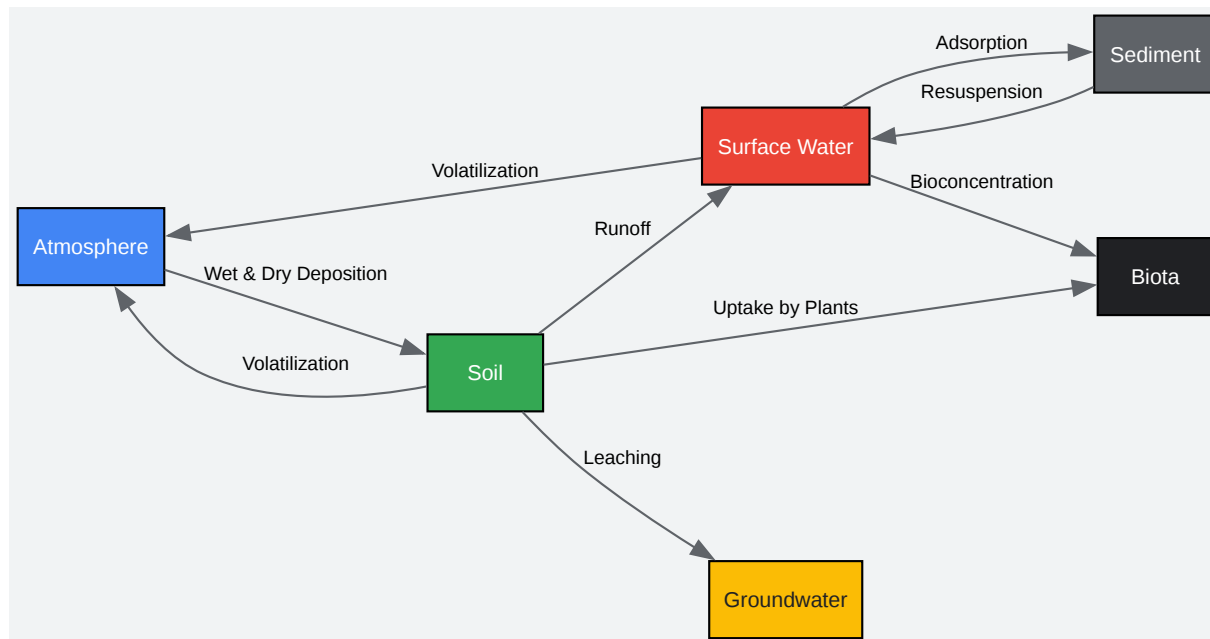
Degradation and Transformation

Disulfoton undergoes degradation in the environment through both biotic and abiotic processes, leading to the formation of several metabolites, some of which are more toxic and mobile than the parent compound.

Degradation in Soil and Water

In soil and water, **disulfoton** is degraded through hydrolysis, oxidation, and microbial action.[2] The half-life of **disulfoton** in soil can range from 3.5 to 290 days, depending on soil type and environmental conditions.[7] In river water, the estimated half-life is around 7 days.[7][8] Key degradation products include **disulfoton** sulfoxide, **disulfoton** sulfone, and their corresponding oxygen analogs (oxons).[8]

The following diagram illustrates the major environmental transport and partitioning pathways of **disulfoton**.



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Environmental transport and partitioning pathways of **disulfoton**.

Experimental Protocols

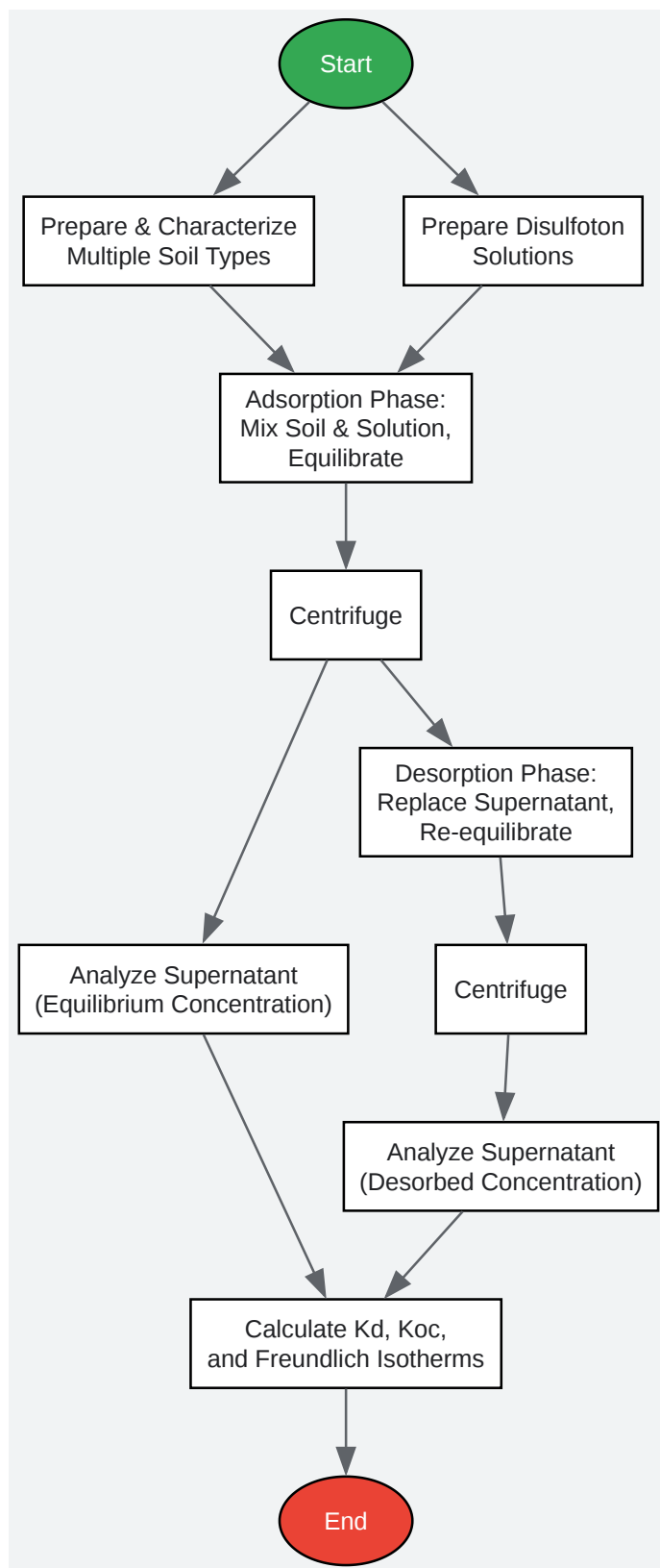
Standardized methods are crucial for assessing the environmental fate of pesticides like **disulfoton**. The following sections outline key experimental protocols based on internationally recognized guidelines.

Soil Adsorption/Desorption: OECD Guideline 106

This test determines the adsorption and desorption characteristics of a chemical in soil using a batch equilibrium method.^{[1][7]}

- **Preparation of Test Substance Solution:** A stock solution of **disulfoton** (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl₂ solution. A series of dilutions are made to cover a range of concentrations.
- **Soil Preparation:** At least five different soil types with varying properties (organic carbon content, pH, clay content) are air-dried and sieved (<2 mm).
- **Adsorption Phase:** A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are shaken in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached (typically 24-48 hours).
- **Analysis:** The soil suspension is centrifuged, and the supernatant is analyzed for the concentration of **disulfoton** using an appropriate analytical method (e.g., HPLC, GC-MS). The amount of **disulfoton** adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
- **Desorption Phase:** After the adsorption phase, the supernatant is replaced with a fresh 0.01 M CaCl₂ solution, and the tubes are shaken again for the same equilibration time. The concentration of **disulfoton** in the solution is measured to determine the amount desorbed.
- **Data Analysis:** Adsorption and desorption isotherms are plotted, and the Freundlich adsorption coefficient (K_f) and the soil organic carbon-water partitioning coefficient (K_{oc}) are calculated.

The following diagram outlines the workflow for a typical soil adsorption/desorption study.



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Workflow for a soil adsorption/desorption experiment.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to determine the rate and pathway of aerobic and anaerobic degradation of a substance in soil.[\[2\]](#)[\[9\]](#)

- **Soil Selection and Preparation:** Two or more soil types are selected. For the aerobic test, the soil is brought to a suitable moisture content (e.g., 40-60% of maximum water holding capacity). For the anaerobic test, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
- **Application of Test Substance:** Radiolabeled **disulfoton** is applied to the soil samples at a concentration relevant to its agricultural use.
- **Incubation:** The soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For the aerobic test, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions and trap evolved $^{14}\text{CO}_2$.
- **Sampling and Analysis:** At various time intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed by techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify the parent compound and its transformation products. Non-extractable residues are quantified by combustion analysis.
- **Data Analysis:** The degradation kinetics of **disulfoton** and the formation and decline of major metabolites are determined. The half-life (DT_{50}) and the time for 90% dissipation (DT_{90}) are calculated.

Bioaccumulation in Fish: OECD Guideline 305

This test evaluates the potential for a chemical to accumulate in fish from water.[\[10\]](#)[\[11\]](#)

- **Test Organisms:** A suitable fish species (e.g., zebrafish, rainbow trout) is selected and acclimated to the test conditions.
- **Test System:** A flow-through system is typically used to maintain a constant concentration of the test substance in the water.

- **Uptake Phase:** Fish are exposed to a constant, sublethal concentration of **disulfoton** in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.
- **Depuration Phase:** After the uptake phase, the remaining fish are transferred to clean, untreated water. Fish tissue samples continue to be collected to determine the rate of elimination of the substance.
- **Analysis:** The concentration of **disulfoton** and its major metabolites in fish tissue and water samples is determined using a validated analytical method.
- **Data Analysis:** The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to its concentration in the water. Uptake and depuration rate constants are also determined.

Conclusion

The environmental transport and partitioning of **disulfoton** are complex processes driven by its physicochemical properties. Its moderate persistence, potential for long-range atmospheric transport, and high bioconcentration factor underscore the importance of understanding its environmental fate. The standardized experimental protocols outlined in this guide provide a framework for generating the data necessary for robust environmental risk assessments of **disulfoton** and other similar pesticides. This knowledge is essential for developing strategies to mitigate environmental contamination and protect sensitive ecosystems.

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